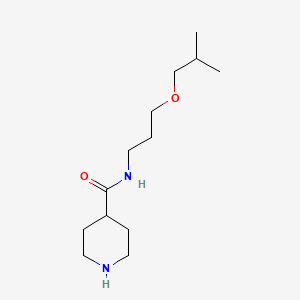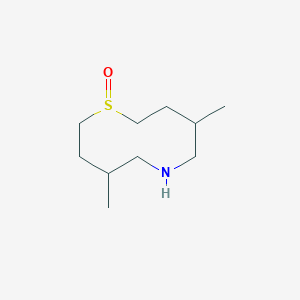![molecular formula C8H12BrNOS B13234873 1-{[(4-Bromothiophen-2-yl)methyl]amino}propan-2-ol](/img/structure/B13234873.png)
1-{[(4-Bromothiophen-2-yl)methyl]amino}propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(4-Bromothiophen-2-yl)methyl]amino}propan-2-ol is a chemical compound with the molecular formula C8H12BrNOS and a molecular weight of 250.16 g/mol . It is primarily used in research and development, particularly in the pharmaceutical industry . The compound features a bromothiophene group, which is known for its versatility in various chemical reactions.
Méthodes De Préparation
The synthesis of 1-{[(4-Bromothiophen-2-yl)methyl]amino}propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromothiophene-2-carbaldehyde and 2-amino-2-methylpropan-1-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
1-{[(4-Bromothiophen-2-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones[][3].
Reduction: Reduction reactions can convert the bromothiophene group to a thiophene group[][3].
Substitution: The bromine atom in the bromothiophene group can be substituted with other functional groups using reagents like organolithium or Grignard reagents[][3].
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions[3][3]. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{[(4-Bromothiophen-2-yl)methyl]amino}propan-2-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-{[(4-Bromothiophen-2-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. The bromothiophene group can engage in various binding interactions with enzymes and receptors, influencing biological pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .
Comparaison Avec Des Composés Similaires
1-{[(4-Bromothiophen-2-yl)methyl]amino}propan-2-ol can be compared with other similar compounds, such as:
1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol: Similar structure but with a different bromine position.
2-Amino-2-methylpropan-1-ol: Lacks the bromothiophene group, resulting in different chemical properties.
1-{[(4-Chlorothiophen-2-yl)methyl]amino}propan-2-ol: Substitutes bromine with chlorine, affecting reactivity and biological activity.
The uniqueness of this compound lies in its specific bromothiophene structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H12BrNOS |
|---|---|
Poids moléculaire |
250.16 g/mol |
Nom IUPAC |
1-[(4-bromothiophen-2-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C8H12BrNOS/c1-6(11)3-10-4-8-2-7(9)5-12-8/h2,5-6,10-11H,3-4H2,1H3 |
Clé InChI |
YLBXRLKYGGBTSM-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCC1=CC(=CS1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



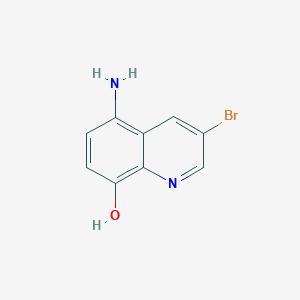
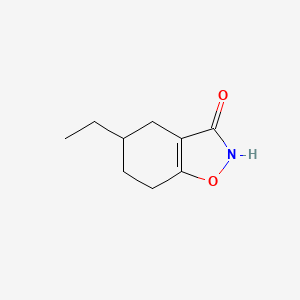
![9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide hydrochloride](/img/structure/B13234813.png)
![2-[3-Methyl-5-(pyridin-4-yl)furan-2-yl]acetic acid](/img/structure/B13234823.png)
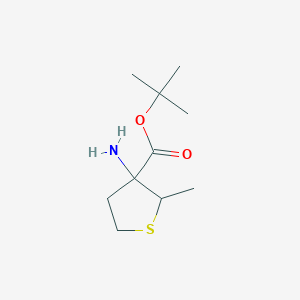



![2-{[(Tert-butoxy)carbonyl]amino}-4-ethyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13234839.png)
![3-[(2-Methylpropyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13234853.png)
